molecular formula C52H50Na2O8P2 B12413990 SARS-CoV-2-IN-23 (disodium)

SARS-CoV-2-IN-23 (disodium)

Cat. No.: B12413990
M. Wt: 910.9 g/mol
InChI Key: YJUHPSCRVNAJRL-UHFFFAOYSA-L
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Description

SARS-CoV-2-IN-23 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.

    Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.

    Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.

    Biology: Investigated for its potential to inhibit viral replication in cell culture studies.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:

    Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.

    RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.

Comparison with Similar Compounds

SARS-CoV-2-IN-23 (disodium) can be compared with other similar compounds, such as:

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Nirmatrelvir: Another protease inhibitor used in combination with ritonavir for treating COVID-19.

    Favipiravir: An antiviral agent that inhibits viral RNA polymerase.

Uniqueness

SARS-CoV-2-IN-23 (disodium) is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2, making it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C52H50Na2O8P2

Molecular Weight

910.9 g/mol

IUPAC Name

disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate

InChI

InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2

InChI Key

YJUHPSCRVNAJRL-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+]

Origin of Product

United States

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